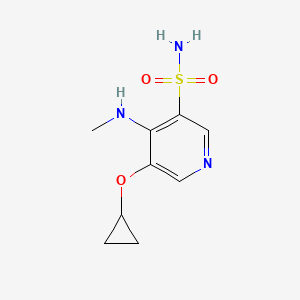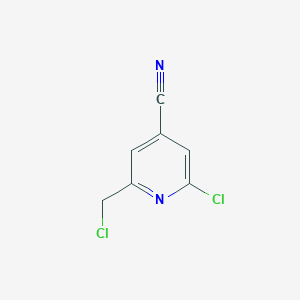
2-Chloro-6-(chloromethyl)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(chloromethyl)isonicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2. This compound is characterized by the presence of a chloro group and a chloromethyl group attached to an isonicotinonitrile core. It is primarily used in research and development settings and has applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)isonicotinonitrile typically involves the chlorination of isonicotinonitrile. One common method includes the reaction of isonicotinonitrile with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Chloro-6-(chloromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinonitriles.
Oxidation Reactions: Products include corresponding oxides and carboxylic acids.
Reduction Reactions: Products include amines and other reduced derivatives.
科学的研究の応用
2-Chloro-6-(chloromethyl)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-6-(chloromethyl)isonicotinonitrile involves its interaction with various molecular targets. The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethyl)isonicotinonitrile: Similar structure but with a trifluoromethyl group instead of a chloromethyl group.
Nicotinonitrile: Lacks the chloro and chloromethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Chloro-6-(chloromethyl)isonicotinonitrile is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
特性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC名 |
2-chloro-6-(chloromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-3-6-1-5(4-10)2-7(9)11-6/h1-2H,3H2 |
InChIキー |
LXHRSBJDTIWYKI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


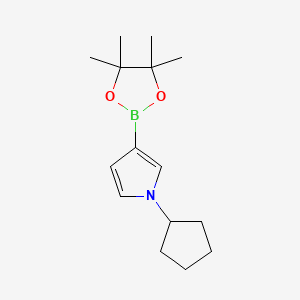
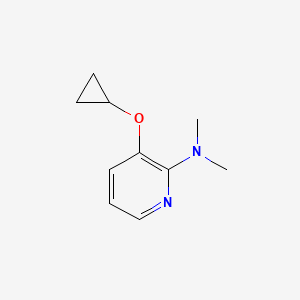
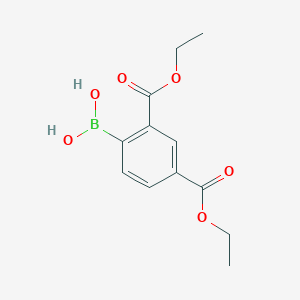

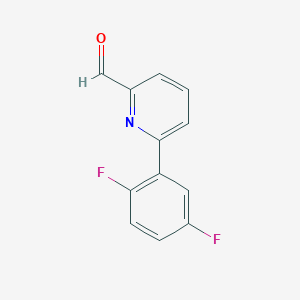
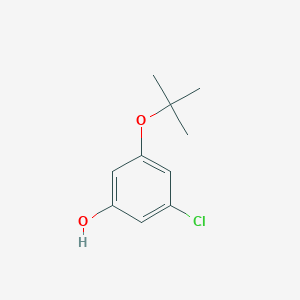
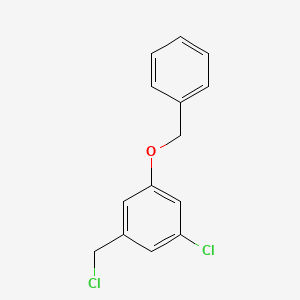
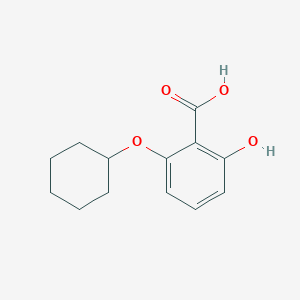

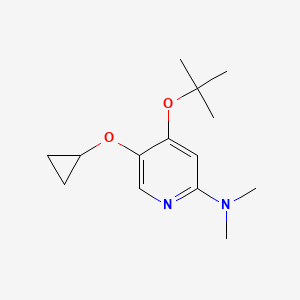

![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)

